N-Arachidonoyl Taurine-d4
CAS No.:
Cat. No.: VC14498232
Molecular Formula: C22H37NO4S
Molecular Weight: 415.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H37NO4S |
|---|---|
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 1,1,2,2-tetradeuterio-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid |
| Standard InChI | InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |
| Standard InChI Key | YUNYSWCRLRYOPO-KALLKTRHSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O |
Introduction
Chemical and Structural Characteristics of N-Arachidonoyl Taurine-d4
Molecular Identity and Isotopic Labeling
N-Arachidonoyl Taurine-d4 is a stable isotope-labeled analog of N-arachidonoyl taurine, where four hydrogen atoms are replaced with deuterium. This modification occurs at specific positions on the taurine moiety, ensuring minimal alteration to its biochemical behavior while enhancing detection sensitivity in analytical workflows. The molecular formula of the compound is , with a molecular weight of 510.75 g/mol .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 119959-65-8 |
| Molecular Formula | |
| Molecular Weight | 510.75 g/mol |
| Isotopic Purity | ≥98% (by LC-MS) |
| Solubility | Soluble in DMSO, methanol |
Synthesis and Purification
The synthesis of N-Arachidonoyl Taurine-d4 involves deuterium incorporation during the conjugation of arachidonic acid to taurine. Arachidonic acid-d8 is reacted with taurine-d4 under carbodiimide-mediated coupling conditions, followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC). Critical steps include:
-
Deuterium Exchange: Taurine-d4 is prepared by treating taurine with deuterium oxide () under acidic catalysis, achieving >98% isotopic enrichment .
-
Acylation: The deuterated taurine is acylated with arachidonic acid-d8 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), yielding the final product .
-
Quality Control: Nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirm structural integrity and isotopic purity .
Biological Activities and Mechanisms
TRPV Channel Modulation
N-Arachidonoyl Taurine-d4 activates TRPV1 and TRPV4 channels with half-maximal effective concentrations () of 28 µM and 21 µM, respectively. These channels mediate calcium influx in sensory neurons and epithelial cells, influencing pain perception and osmotic regulation. In pancreatic β-cells, 10 µM of the compound elevates intracellular calcium () by 2.5-fold, triggering insulin exocytosis .
Table 2: TRPV Channel Activation Profiles
| Channel | EC₅₀ (µM) | Cell Type | Effect on [Ca²⁺]i |
|---|---|---|---|
| TRPV1 | 28 | HEK293 transfected | +180% vs. control |
| TRPV4 | 21 | Primary endothelial | +150% vs. control |
Metabolic and Inflammatory Roles
In murine peritoneal macrophages, N-Arachidonoyl Taurine-d4 undergoes oxygenation by 12(S)- and 15(S)-lipoxygenase to form 12-hydroxyeicosatetraenoic acid-taurine (12-HETE-T), a pro-resolving lipid mediator. This metabolite suppresses NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion by 40–60% in LPS-stimulated models .
Research Applications and Pharmacological Insights
Quantitative Mass Spectrometry
As an internal standard, N-Arachidonoyl Taurine-d4 enables absolute quantification of endogenous N-arachidonoyl taurine in biological samples. Spike-and-recovery experiments in mouse brain homogenates demonstrate 95–105% accuracy, with a limit of detection (LOD) of 0.1 nM using LC-MS/MS .
Cannabinoid Interaction Studies
Administration of δ9-tetrahydrocannabinol (δ9-THC) in mice alters brain levels of N-arachidonoyl taurine by 30–50%, suggesting crosstalk between cannabinoid receptors and TRPV pathways. This modulation correlates with behavioral changes in motor activity and anxiety-like behaviors .
Case Studies and Experimental Findings
Insulin Secretion in Pancreatic β-Cells
In 832/13 INS-1 β-cells, 10 µM N-Arachidonoyl Taurine-d4 increases glucose-stimulated insulin secretion (GSIS) by 35% compared to controls. Mechanistic studies reveal that this effect is abolished by TRPV1 antagonists (e.g., capsazepine), confirming channel-dependent exocytosis .
Neuroprotection in Traumatic Brain Injury (TBI)
Rats treated with N-Arachidonoyl Taurine-d4 (5 mg/kg, i.v.) post-TBI exhibit 40% reduction in brain edema and 25% improvement in neurological scores at 72 hours. Magnetic resonance imaging (MRI) shows enhanced cerebral blood flow (CBF) in the hippocampus and cortex .
Future Directions and Challenges
Analytical Method Development
Future studies should prioritize multiplexed assays to concurrently quantify N-Arachidonoyl Taurine-d4 and its metabolites in single runs. Coupling ion mobility spectrometry (IMS) with LC-MS could enhance resolution in complex matrices like plasma and cerebrospinal fluid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume